N-Acetil Glifosato-d3

Descripción general

Descripción

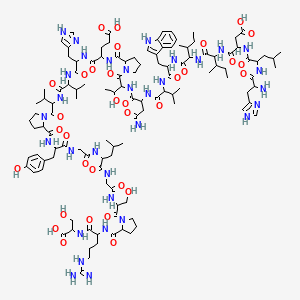

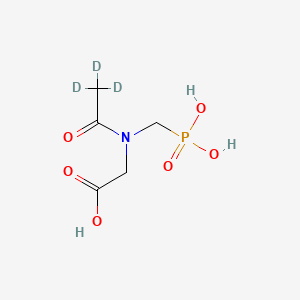

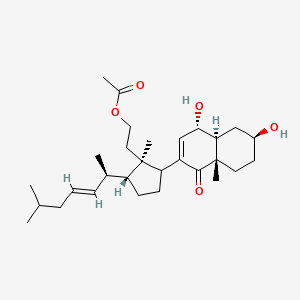

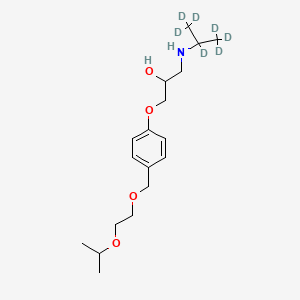

N-Acetyl Glyphosate-d3 is a deuterium-labeled derivative of N-Acetyl Glyphosate, a metabolite of the widely used herbicide glyphosate. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which makes it useful in various analytical and research applications. The molecular formula of N-Acetyl Glyphosate-d3 is C5H7D3NO6P, and it has a molecular weight of 214.13 g/mol .

Aplicaciones Científicas De Investigación

N-Acetyl Glyphosate-d3 has a wide range of scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of glyphosate and its metabolites in various matrices such as food, water, and biological samples.

Environmental Studies: Employed in studies to monitor the environmental fate and transport of glyphosate and its metabolites.

Pharmacokinetics: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of glyphosate in living organisms.

Toxicology: Used in toxicological studies to assess the potential health effects of glyphosate exposure.

Mecanismo De Acción

Target of Action

N-Acetyl Glyphosate-d3, like its parent compound Glyphosate, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms .

Mode of Action

N-Acetyl Glyphosate-d3 inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This inhibition leads to a deficiency in the production of essential aromatic amino acids, which are vital for protein synthesis and plant growth . The fast herbicidal action of Glyphosate is triggered by reactive oxygen species (ROS), and this action is light-dependent .

Biochemical Pathways

The disruption of the shikimate pathway affects downstream processes, including the synthesis of proteins, phenylpropanoids, and other aromatic compounds . The inhibition of EPSPS leads to an accumulation of shikimate and depletion of chorismate, the precursor of aromatic amino acids . This disruption can also lead to an increase in the production of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate .

Pharmacokinetics

It is known that glyphosate and its metabolites are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted . N-Acetyl Glyphosate-d3 is expected to have similar properties.

Result of Action

The inhibition of the shikimate pathway by N-Acetyl Glyphosate-d3 leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and plant growth . This results in the death of the plant. In genetically modified plants, the metabolic patterns for Glyphosate are driven by the modifications introduced into the genome of the plant, resulting in additional significant metabolites .

Action Environment

The action, efficacy, and stability of N-Acetyl Glyphosate-d3 can be influenced by various environmental factors. It is known that Glyphosate’s action is light-dependent , suggesting that sunlight may play a role in the efficacy of N-Acetyl Glyphosate-d3 as well.

Análisis Bioquímico

Biochemical Properties

N-Acetyl Glyphosate-d3 plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

Studies on glyphosate, the parent compound, suggest that it may have effects on various types of cells and cellular processes . For instance, glyphosate has been shown to infiltrate the brain in a dose-dependent manner and upregulate TNFα in both plasma and brain tissue post-exposure . It also increases the levels of triglycerides and cholesteryl esters, likely resulting from diversion of fatty acids away from oxidation and toward other lipid pathways .

Molecular Mechanism

Glyphosate, the parent compound, is known to interfere with the shikimic acid pathway by binding to the 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) enzyme .

Dosage Effects in Animal Models

Studies on glyphosate, the parent compound, suggest that it infiltrates the brain in a dose-dependent manner .

Metabolic Pathways

Glyphosate, the parent compound, is known to be metabolized to reactive metabolites such as glyoxylate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glyphosate-d3 typically involves the acetylation of glyphosate with deuterium-labeled acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

- Dissolution of glyphosate in a suitable solvent such as water or methanol.

- Addition of deuterium-labeled acetic anhydride to the solution.

- Stirring the reaction mixture at a specific temperature, usually around room temperature, for a set period.

- Purification of the product using techniques such as liquid chromatography to obtain N-Acetyl Glyphosate-d3 with high purity .

Industrial Production Methods: Industrial production of N-Acetyl Glyphosate-d3 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification steps may include additional techniques such as crystallization and distillation to ensure the final product meets the required standards for research and analytical applications .

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl Glyphosate-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert N-Acetyl Glyphosate-d3 to its reduced forms.

Substitution: The acetyl group in N-Acetyl Glyphosate-d3 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Acetyl Glyphosate-d3 oxide, while reduction may produce deuterium-labeled reduced forms of the compound .

Comparación Con Compuestos Similares

N-Acetyl Glyphosate: The non-labeled version of N-Acetyl Glyphosate-d3, used in similar applications but without the deuterium labeling.

Aminomethylphosphonic Acid (AMPA): Another major metabolite of glyphosate, used in environmental and toxicological studies.

N-Acetyl AMPA: A derivative of AMPA, also used in similar research applications.

Uniqueness: N-Acetyl Glyphosate-d3 is unique due to its deuterium labeling, which allows for precise tracking and quantification in analytical studies. This labeling provides enhanced sensitivity and specificity in mass spectrometry, making it a valuable tool in research .

Propiedades

IUPAC Name |

2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746940 | |

| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-36-1 | |

| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)

![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)

![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)